molecular formula C16H17N3O2 B1223093 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

Cat. No.: B1223093
M. Wt: 283.32 g/mol
InChI Key: WTTWIHLYQAPEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol is a chemical compound with the molecular formula C₁₆H₁₇N₃O₂. It is known for its unique structure, which includes a benzimidazole moiety linked to a phenol group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol typically involves the nucleophilic substitution reaction of 2,6-dimethoxyphenol with 1-methyl-2-benzimidazoleamine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the phenol group can participate in redox reactions, contributing to its biological activity. The compound’s ability to chelate metal ions and undergo redox reactions makes it a versatile molecule in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[[(1,3-thiazol-2-yl)amino]methyl]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-2-Methoxy-5
  • Benzimidazoles

Uniqueness

2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol stands out due to its unique combination of a benzimidazole moiety and a phenol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and participate in redox reactions distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C16H17N3O2/c1-19-13-8-4-3-7-12(13)18-16(19)17-10-11-6-5-9-14(21-2)15(11)20/h3-9,20H,10H2,1-2H3,(H,17,18)

InChI Key

WTTWIHLYQAPEJS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O

solubility

6.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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